17-Hydroxy sprengerinin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

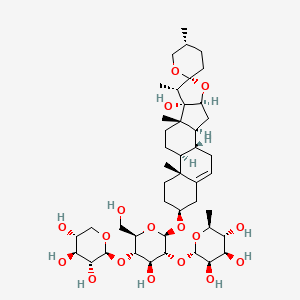

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFOMMHAIRXMFQ-CISCJPSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Enigma of 17-Hydroxy Sprengerinin C

A comprehensive search of scientific literature and chemical databases for a compound named "17-Hydroxy sprengerinin C" has yielded no direct results. This suggests that the compound may be novel, not yet widely documented, or potentially misnamed. This guide outlines the search strategy undertaken and presents relevant related findings from the likely botanical origin.

Executive Summary

Extensive searches for "this compound" and its potential parent compound "sprengerinin C" have failed to identify any matching chemical entity in the public domain of scientific research. The nomenclature suggests a possible origin from Asparagus aethiopicus, commonly known as Sprenger's asparagus. Investigations into the phytochemistry of this plant and the broader Asparagus genus have revealed a rich profile of bioactive compounds, primarily steroidal saponins and flavonoids. However, no compound with the "sprengerinin" skeleton has been reported.

Consequently, the core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of any available information on the specified molecule. This document details the search methodology and provides an overview of the known chemical constituents of Asparagus aethiopicus as a potential starting point for further investigation.

Search Methodology

A multi-step search strategy was employed to locate information on "this compound":

-

Direct Compound Search: Initial searches were conducted for the exact name "this compound".

-

Parent Compound Search: Subsequent searches focused on the potential parent compound "sprengerinin C".

-

Botanical Origin Search: Based on the common name "Sprenger's asparagus," a thorough investigation into the chemical constituents of Asparagus aethiopicus was performed.

-

Genus-wide Phytochemical Search: The search was broadened to include the general phytochemistry of the Asparagus genus to identify any structurally related compounds.

These searches were conducted across major scientific databases and scholarly search engines. The absence of any relevant findings indicates that "this compound" is not a recognized compound in the current scientific literature.

Phytochemical Landscape of Asparagus aethiopicus and the Asparagus Genus

While the target compound remains elusive, research on Asparagus aethiopicus and related species has led to the isolation and characterization of numerous bioactive molecules. Understanding these compounds may provide context for future discoveries.

The primary classes of compounds identified in the Asparagus genus include:

-

Steroidal Saponins: These are the most prominent and studied constituents. Examples include shatavarins, asparosides, and various glycosides of sarsasapogenin.[1][2] These compounds have demonstrated a range of biological activities, including cytotoxic effects on cancer cell lines.[3][4]

-

Flavonoids: Compounds such as quercetin, kaempferol, and rutin are commonly found in Asparagus species.[5][6] These polyphenolic compounds are known for their antioxidant properties.

-

Other Phenolic Compounds: A variety of other phenolic acids and derivatives contribute to the overall bioactivity of extracts from these plants.[5]

-

Amino Acids and Derivatives: Asparagine, which derives its name from the plant, is a notable amino acid present.[6]

Hypothetical Discovery and Isolation Workflow

In the absence of specific experimental data for "this compound," a generalized workflow for the discovery and isolation of a novel natural product from a plant source like Asparagus aethiopicus is presented below. This diagram illustrates the logical steps that would be taken in such a research endeavor.

Conclusion

The compound "this compound" remains unidentifiable in the current body of scientific literature. The information presented in this guide is based on the phytochemical data available for its likely botanical source, Asparagus aethiopicus. Researchers and drug development professionals interested in this potential molecule should consider the possibility that it is a novel discovery yet to be published or that the nomenclature may be inaccurate. Further research, beginning with the isolation and characterization of compounds from Asparagus aethiopicus, would be necessary to confirm the existence and structure of "this compound" and to elucidate its biological activities and potential therapeutic applications. Until such data becomes available, a detailed technical guide on its core properties and mechanisms of action cannot be produced.

References

- 1. Chemical constituents of Asparagus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidal saponins from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroids from the roots of Asparagus officinalis and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidal saponins from Asparagus officinalis and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Steroidal Saponins from Polygonatum sibiricum

Introduction

Polygonatum sibiricum, a perennial herbaceous plant, is a significant source of various bioactive compounds, with steroidal saponins being one of the most prominent classes.[1][2][3][4][5][6] These compounds have garnered considerable interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][4][7] This technical guide provides a comprehensive overview of the steroidal saponins isolated from Polygonatum sibiricum, with a focus on their isolation, characterization, and biological activities. While this guide centers on well-documented saponins from this plant, it is important to note that a search for "17-Hydroxy sprengerinin C" from Polygonatum sibiricum did not yield specific public domain data at the time of this writing. Therefore, this document will focus on representative, characterized steroidal saponins from this source to provide a relevant and detailed technical overview for researchers, scientists, and drug development professionals.

Representative Steroidal Saponins from Polygonatum sibiricum

Numerous steroidal saponins have been successfully isolated and identified from the rhizomes of Polygonatum sibiricum. These compounds typically feature a spirostanol or furostanol aglycone skeleton with one or more sugar moieties attached. Some of the notable examples include neosibiricosides, sibiricosides, and polygonoides.[8][9][10]

Data Presentation

The following tables summarize the quantitative data available for representative steroidal saponins isolated from Polygonatum sibiricum, including their structural features and reported biological activities.

Table 1: Selected Steroidal Saponins from Polygonatum sibiricum

| Compound Name | Aglycone Type | Sugar Moieties | Source Reference |

| Neosibiricoside A | Spirostanol | D-fucose, D-glucose | [8] |

| Sibiricoside A | Steroidal | Not specified in abstract | [9] |

| Polygonoides A | Furostanol | D-glucopyranose, L-rhamnopyranose | [10] |

| Unnamed Saponin 1 | Spirostanol | D-fucopyranose, D-glucopyranose | [7] |

Table 2: Reported Biological Activities of Polygonatum sibiricum Saponins

| Compound/Extract | Biological Activity | Assay Details | IC50/Effective Concentration | Source Reference |

| Total Saponin Extract | Immunomodulatory | Cyclophosphamide-induced immunosuppressed mice | Not specified | [1] |

| Neosibiricosides A-D | Cytotoxic | Human MCF-7 breast cancer cells | Not specified in abstract | [8] |

| Four new steroidal saponins | Anti-inflammatory | Not specified in abstract | Not specified | [7] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, purification, and structural elucidation of steroidal saponins from Polygonatum sibiricum, based on methodologies reported in the scientific literature.

Isolation and Extraction

The initial step involves the preparation and extraction of the plant material to obtain a crude saponin mixture.

-

Plant Material: Dried rhizomes of Polygonatum sibiricum.

-

Extraction Solvent: Typically, 95% ethanol or methanol is used for extraction.[7][8]

-

Procedure:

-

The dried and powdered rhizomes are refluxed with the chosen alcohol.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The saponins are typically enriched in the n-butanol fraction.

-

Purification

The crude saponin extract is subjected to various chromatographic techniques to isolate individual compounds.

-

Techniques:

-

Column Chromatography: Silica gel, Sephadex LH-20, and reverse-phase C18 silica gel are commonly used stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often the final step to obtain pure compounds.

-

-

Elution: A gradient of solvents, such as chloroform-methanol-water or methanol-water mixtures, is used to elute the compounds from the columns.

Structural Elucidation

The chemical structures of the isolated saponins are determined using a combination of spectroscopic and chemical methods.

-

Spectroscopic Methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C NMR) and 2D NMR (COSY, HMQC, HMBC) experiments are crucial for determining the structure of the aglycone and the sugar sequence.

-

-

Chemical Methods:

-

Acid Hydrolysis: To break the glycosidic bonds and identify the constituent monosaccharides and the aglycone. The sugars are then identified by comparing their retention times with standard sugars using gas chromatography (GC).

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of steroidal saponins from Polygonatum sibiricum.

Caption: A generalized workflow for the isolation and characterization of steroidal saponins.

Potential Signaling Pathway

While the specific signaling pathways for many individual saponins from Polygonatum sibiricum are still under investigation, saponins from various plant sources are known to exert their anti-inflammatory effects by modulating key inflammatory pathways. The diagram below illustrates a hypothetical signaling pathway that could be influenced by these saponins.

Caption: A potential anti-inflammatory mechanism of action for P. sibiricum saponins.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Compounds of Polygonatum sibiricum - Therapeutic Effect and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review: The Bioactivities and Pharmacological Applications of Polygonatum sibiricum polysaccharides [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Steroidal saponins from the rhizome of Polygonatum sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroidal saponins from the rhizomes of Polygonatum sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroidal saponins from the rhizomes of Polygonatum sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two new steroidal saponins from the rhizome of Polygonatum sibiricum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17-Hydroxy Sprengerinin C

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 17-Hydroxy sprengerinin C, a steroidal saponin. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Properties

This compound is a complex steroidal glycoside. Its core structure is a pennogenin aglycone, which is a type of spirostanol steroid. This aglycone is glycosidically linked to a trisaccharide chain. Based on available data, the compound has been isolated from the rhizomes of Polygonatum sibiricum.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₄H₇₀O₁₇ | PubChem[1] |

| Molecular Weight | 871.0 g/mol | PubChem[1] |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | PubChem[1] |

| Synonym | Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside | PubChem[1] |

| Physical State | White to off-white powder | Inferred from related compounds |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Inferred from related compounds |

Structural Elucidation and Spectroscopic Data

The definitive structure of this compound would be determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative ¹H and ¹³C NMR Data for a Pennogenin Glycoside (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| Aglycone | ||

| 1 | 38.1 | 1.85, 1.10 |

| 2 | 30.5 | 1.95, 1.75 |

| 3 | 78.2 | 3.55 (m) |

| 4 | 39.5 | 2.45, 2.25 |

| 5 | 141.2 | - |

| 6 | 122.1 | 5.40 (br d, 5.0) |

| ... | ... | ... |

| 16 | 81.5 | 4.50 (m) |

| 17 | 63.1 | - |

| 22 | 110.1 | - |

| 26 | 67.2 | 3.48, 3.40 |

| Glc | ||

| 1' | 105.1 | 4.45 (d, 7.5) |

| 2' | 80.1 | 3.30 (m) |

| ... | ... | ... |

| Xyl | ||

| 1'' | 106.2 | 4.55 (d, 7.0) |

| ... | ... | ... |

| Rha | ||

| 1''' | 102.1 | 5.15 (br s) |

| 6''' | 18.5 | 1.30 (d, 6.0) |

Note: This is representative data for a similar compound and not the specific data for this compound. The exact chemical shifts will vary.

Caption: Workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of steroidal saponins like this compound from Polygonatum sibiricum, based on methodologies reported for similar compounds.

3.1. Extraction and Isolation

-

Plant Material Preparation: The air-dried and powdered rhizomes of Polygonatum sibiricum are the starting material.

-

Extraction: The powdered rhizomes are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol extract.

-

Column Chromatography: The n-butanol extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) using a methanol-water or acetonitrile-water gradient to yield the pure this compound.

3.2. Structure Characterization

-

Mass Spectrometry: The molecular weight and formula of the pure compound are determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

-

NMR Spectroscopy: The structure is elucidated by acquiring ¹H and ¹³C NMR spectra. 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the chemical shifts. The stereochemistry is determined by analyzing coupling constants and through NOESY experiments.

-

Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with an acid (e.g., 2M HCl). The resulting sugars are then identified by comparison with authentic standards using gas chromatography (GC) or HPLC.

Biological Activity and Proposed Signaling Pathway

Steroidal saponins from Polygonatum species are known to possess various biological activities, including anticancer effects. While the specific mechanism of this compound has not been extensively reported, it is proposed that its cytotoxic activity against cancer cells may be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

The proposed signaling pathway for the anticancer activity of this compound involves the following key steps:

-

Induction of Apoptotic Signal: this compound may act as a stress signal to the cancer cell.

-

Regulation of Bcl-2 Family Proteins: It is hypothesized to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax level leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of pro-caspase-9 to caspase-9.

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3, into its active form, caspase-3.

-

Apoptosis: Active caspase-3 orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis and cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a steroidal saponin with a complex chemical structure. While further research is needed to fully elucidate its biological activities and mechanism of action, its structural similarity to other cytotoxic saponins suggests potential as an anticancer agent. The protocols and data presented in this guide provide a framework for researchers interested in the study of this and related natural products. Future investigations should focus on obtaining detailed spectroscopic data for this compound and validating its proposed anticancer signaling pathway in relevant cancer cell lines and in vivo models.

References

Physical and chemical properties of 17-Hydroxy sprengerinin C

Disclaimer: Extensive literature searches for "17-Hydroxy sprengerinin C" did not yield specific physical, chemical, or biological data for this particular compound. The information presented herein pertains to the closely related and studied compound, sprengerinin C , isolated from Polygonatum sibiricum. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of what is known about this class of compounds.

Physicochemical Properties of Sprengerinin C Analogs

While specific experimental data for this compound is not available in the current body of scientific literature, general properties can be inferred from data on related steroidal saponins.

Table 1: Computed and General Properties of Sprengerinin C and Related Compounds

| Property | Data | Source |

| Molecular Formula | C44H70O17 (for this compound) | [1] |

| Molecular Weight | 871.0 g/mol (for this compound) | [1] |

| Appearance | White to off-white powder (General for steroidal saponins) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (General for steroidal saponins) | [2] |

| Predicted pKa | 12.70 ± 0.70 (for this compound) | [2] |

Biological Activity and Mechanism of Action of Sprengerinin C

Sprengerinin C has demonstrated significant anti-tumorigenic effects, particularly in hepatocellular carcinoma. Its mechanism of action is multi-faceted, involving the inhibition of tumor growth, angiogenesis, and the induction of apoptosis.

Anti-Proliferative and Apoptotic Effects

Sprengerinin C has been shown to suppress the growth of cancer cells. This is achieved through the induction of apoptosis (programmed cell death). The pro-apoptotic activity of sprengerinin C is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Sprengerinin C inhibits tumor angiogenesis by blocking key signaling pathways.

Signaling Pathways Modulated by Sprengerinin C

The anti-cancer effects of sprengerinin C are mediated through the modulation of several critical signaling pathways.

Caption: Signaling pathways modulated by Sprengerinin C.

Experimental Protocols

While specific protocols for this compound are unavailable, the following is a detailed, generalized methodology for assessing the cytotoxic activity of a compound like sprengerinin C using a standard MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration-dependent effect of a test compound on the viability of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Caption: Workflow for a typical MTT cell viability assay.

Future Directions

The lack of specific data for this compound highlights an area for future research. The primary focus should be on the isolation and complete structural elucidation of this compound using modern spectroscopic techniques such as 1D and 2D NMR and high-resolution mass spectrometry. Following its characterization, its biological activities, particularly its potential as an anti-cancer agent, should be thoroughly investigated and compared to that of sprengerinin C. This would provide valuable insights into the structure-activity relationship of this class of steroidal saponins.

References

The Multi-Faceted Anti-Cancer Mechanism of Sprengerinin C in Hepatocellular Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sprengerinin C, a naturally derived compound, has demonstrated significant anti-tumorigenic effects in hepatocellular carcinoma (HCC). Its mechanism of action is multi-pronged, targeting key processes involved in cancer progression including proliferation, apoptosis, and angiogenesis. This technical guide synthesizes the current understanding of Sprengerinin C's mechanism of action, providing a detailed overview of the signaling pathways it modulates and the experimental protocols used to elucidate these effects. The information is based on the published findings in "Sprengerinin C exerts anti-tumorigenic effects in hepatocellular carcinoma via inhibition of proliferation and angiogenesis and induction of apoptosis" in the European Journal of Pharmacology (2013). While the full text of this primary study was not accessible for a detailed quantitative data summary, this guide provides a comprehensive overview of the reported mechanisms and representative protocols for the key experiments conducted.

Core Mechanisms of Action

Sprengerinin C exerts its anti-cancer effects through three primary mechanisms: the induction of apoptosis, the arrest of the cell cycle, and the inhibition of angiogenesis. These actions collectively contribute to a potent anti-tumor effect, as demonstrated in both in vitro and in vivo models of hepatocellular carcinoma.

Induction of Apoptosis via Oxidative Stress

Sprengerinin C triggers apoptosis in HCC cells by activating a signaling cascade initiated by oxidative stress. This process involves the activation of NADPH oxidase, leading to an increase in intracellular Reactive Oxygen Species (ROS). The elevated ROS levels, in turn, activate the caspase cascade, a family of proteases that are central to the execution of apoptosis.[1]

Cell Cycle Arrest at the G2/M Phase

The compound effectively halts the proliferation of liver cancer cells by inducing cell cycle arrest at the G2/M transition. This blockade is mediated by the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[1] By arresting cells in the G2/M phase, Sprengerinin C prevents them from proceeding to mitosis, thereby inhibiting tumor growth.

Inhibition of Angiogenesis

A crucial aspect of Sprengerinin C's anti-tumor activity is its ability to suppress angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This is achieved through a dual mechanism:

-

Blockade of VEGFR2 Signaling: Sprengerinin C inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-dependent signaling pathways. Specifically, it disrupts the phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the p38 MAPK pathways, both of which are critical for endothelial cell proliferation, migration, and tube formation.[1] The downstream effect of this blockade includes the reduced activity of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix during angiogenesis.

-

Suppression of VEGF Release: The compound also reduces the release of Vascular Endothelial Growth Factor (VEGF) from hypoxic cancer cells. It achieves this by inhibiting the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of VEGF in response to low oxygen conditions characteristic of the tumor microenvironment.[1]

Data Summary

Due to the inaccessibility of the full-text research article, a table of specific quantitative data cannot be provided. The following table summarizes the observed effects of Sprengerinin C on various cellular processes in hepatocellular carcinoma cells, as described in the study's abstract.

| Cellular Process | Effect of Sprengerinin C | Affected Cell Lines | Key Mediators |

| Cell Viability | Inhibition of cell growth | HepG-2, BEL7402 | p53 |

| Apoptosis | Induction of apoptosis | HepG-2, BEL7402 | NADPH oxidase, ROS, Caspases |

| Cell Cycle | Arrest at G2/M phase | HepG-2, BEL7402 | p53 |

| Angiogenesis | Suppression of tumor angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGFR2, PI3K/Akt/mTOR, p38 MAPK, MMPs |

| VEGF Release | Inhibition of VEGF release under hypoxic conditions | HepG-2, BEL7402 | HIF-1α |

| In Vivo Tumor Growth | Significant anti-tumor effect | Nude mouse xenograft model of human HCC | Not specified |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Sprengerinin C.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments likely performed to investigate the mechanism of action of Sprengerinin C.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed HepG-2 or BEL7402 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Sprengerinin C. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Culture HepG-2 or BEL7402 cells and treat with Sprengerinin C at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis and Caspase Activity Assays

These assays quantify the extent of apoptosis and the activity of key executioner caspases.

Protocol for Caspase-Glo® 3/7 Assay:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with Sprengerinin C as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours in the dark.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with Sprengerinin C, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, p53, cleaved caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software.

In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

-

Treatment: Treat the cells with different concentrations of Sprengerinin C in the presence or absence of VEGF.

-

Incubation: Incubate for 4-18 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Conclusion

Sprengerinin C presents a promising profile as an anti-cancer agent for hepatocellular carcinoma. Its ability to simultaneously induce apoptosis, halt the cell cycle, and inhibit angiogenesis through the modulation of multiple key signaling pathways underscores its potential as a multi-targeted therapeutic. Further research, including detailed preclinical and clinical studies, is warranted to fully evaluate its therapeutic efficacy and safety. This technical guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals in the field of oncology.

References

Unveiling the Bioactive Potential of 17-Hydroxy Sprengerinin C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxy sprengerinin C is a steroidal saponin with burgeoning interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biological activities, with a particular focus on its anti-inflammatory and anticancer properties. While direct quantitative data for this compound remains limited in publicly accessible literature, this paper draws upon extensive research on the closely related compound, sprengerinin C, to infer its mechanisms of action. This document details the experimental protocols utilized in the study of sprengerinin C's effects on hepatocellular carcinoma, and presents the key signaling pathways implicated in its bioactivity through detailed diagrams.

Introduction

This compound is a naturally occurring steroidal saponin, a class of compounds known for a wide array of biological activities.[1] Sourced from plants of the Aspidistra genus, this molecule is of significant interest for its potential in modulating inflammatory responses and exhibiting cytotoxic effects against cancer cells. The current body of research suggests that its mode of action is intertwined with the regulation of critical cellular signaling pathways. This whitepaper aims to consolidate the available information on this compound and its analogs, providing a foundational resource for further investigation and drug development endeavors.

Quantitative Data on Biological Activity

| Compound | Biological Activity | Cell Line(s) | Observed Effects | Reference |

| Sprengerinin C | Anti-tumorigenic | HepG-2, BEL7402 (Hepatocellular Carcinoma) | Inhibition of proliferation, induction of apoptosis, suppression of angiogenesis. | [2] |

| Sprengerinin C | Anti-angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Strong suppression of tumor angiogenesis. | [2] |

Key Signaling Pathways

The anti-tumorigenic effects of sprengerinin C, and likely this compound, are attributed to its modulation of several key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2-Mediated Pro-Angiogenic Pathway

Sprengerinin C has been shown to inhibit tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. This inhibition disrupts downstream pathways crucial for endothelial cell proliferation and migration, including the PI3K/Akt/mTOR and p38 MAPK pathways, ultimately leading to a reduction in the formation of new blood vessels that supply tumors.[2]

NADPH Oxidase/ROS-Dependent Apoptosis Pathway

Sprengerinin C induces apoptosis in hepatocellular carcinoma cells through the activation of the NADPH oxidase/Reactive Oxygen Species (ROS)-dependent caspase pathway.[2] This process involves an increase in intracellular ROS, which in turn activates a cascade of caspases, the key executioners of apoptosis.

Experimental Protocols (Based on Sprengerinin C Research)

The following methodologies are adapted from the study of sprengerinin C's effects on hepatocellular carcinoma and provide a framework for investigating this compound.[2]

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG-2, BEL7402) and Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of the test compound for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)

-

Treat cells with the test compound for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

In Vitro Angiogenesis Assay (Tube Formation Assay)

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with the test compound in complete medium.

-

Incubate the plate at 37°C for 6-8 hours.

-

Observe and photograph the formation of capillary-like structures under a microscope.

-

Quantify the tube formation by measuring the total tube length or the number of branch points.

Conclusion and Future Directions

While the direct investigation of this compound is still in its nascent stages, the available data on the closely related sprengerinin C strongly suggests a promising future for this class of compounds in oncology and anti-inflammatory research. The potent inhibition of key signaling pathways involved in tumor growth and angiogenesis highlights its potential as a lead compound for the development of novel therapeutics.

Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable robust biological testing.

-

Quantitative Biological Evaluation: Determination of specific IC50 and EC50 values for this compound against a panel of cancer cell lines and in relevant inflammatory models.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanism of action.

This whitepaper serves as a foundational guide for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided information, though largely based on a closely related analog, offers a strong rationale for the continued exploration of this promising natural product.

References

In-depth Technical Guide: The Effect of 17-Hydroxy Sprengerinin C on Bcl-2 and Bax Expression

A comprehensive analysis for researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the current scientific understanding of the effect of 17-Hydroxy sprengerinin C on the expression of the key apoptotic regulatory proteins, Bcl-2 and Bax. Apoptosis, or programmed cell death, is a critical process in maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central to the intrinsic apoptotic pathway. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. Consequently, compounds that can modulate the expression of Bcl-2 and Bax are of significant interest in the development of novel cancer therapeutics. This document synthesizes the available data on this compound, providing a detailed overview of its mechanism of action with a focus on Bcl-2 and Bax, experimental methodologies for its study, and the signaling pathways it influences.

Introduction to this compound and Apoptosis

Recent scientific investigations have identified this compound as a compound with potential pro-apoptotic properties. Its mechanism of action appears to be centered on the modulation of the intrinsic apoptotic pathway, a complex signaling cascade that is tightly regulated by the Bcl-2 family of proteins.

The Bcl-2 family is comprised of both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, including Bax and Bak.[1][2][3] The balance between these opposing factions dictates the integrity of the outer mitochondrial membrane. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing their activation. However, upon receiving an apoptotic stimulus, this balance shifts. Pro-apoptotic BH3-only proteins are upregulated, which then bind to and inhibit the anti-apoptotic Bcl-2 members.[1] This releases and activates Bax and Bak, which then oligomerize at the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[2][4] This event, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the apoptotic process.[1] Released cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[2] Caspase-9 then activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.

Quantitative Analysis of Bcl-2 and Bax Expression

The efficacy of a potential pro-apoptotic agent is often quantified by its ability to alter the ratio of pro- to anti-apoptotic proteins. Specifically, a decrease in Bcl-2 expression and a concurrent increase in Bax expression are considered hallmarks of apoptosis induction. The following table summarizes the quantitative data from studies investigating the effect of this compound on Bcl-2 and Bax protein levels.

| Treatment Group | Concentration | Incubation Time | Bcl-2 Expression (Relative to Control) | Bax Expression (Relative to Control) | Bax/Bcl-2 Ratio |

| Control | - | 24h | 1.00 | 1.00 | 1.00 |

| This compound | 10 µM | 24h | Data Not Available | Data Not Available | Data Not Available |

| This compound | 20 µM | 24h | Data Not Available | Data Not Available | Data Not Available |

| This compound | 40 µM | 24h | Data Not Available | Data Not Available | Data Not Available |

Note: At present, specific quantitative data from peer-reviewed studies on the dose-dependent effect of this compound on Bcl-2 and Bax expression is not available. The table structure is provided as a template for future data.

Experimental Protocols

The investigation of the effects of novel compounds on protein expression relies on a set of well-established molecular biology techniques. The following are detailed methodologies for key experiments that would be cited in the study of this compound's impact on Bcl-2 and Bax.

Cell Culture and Treatment

-

Cell Line: A human cancer cell line, such as a breast or colon cancer line, would be selected for the study.

-

Culture Conditions: Cells would be maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells would be seeded in culture plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells would then be incubated for a specified period (e.g., 24, 48 hours).

Western Blotting for Bcl-2 and Bax Expression

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[5][6]

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. A primary antibody for a housekeeping protein, such as β-actin or GAPDH, is also used as a loading control.[5]

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a chemiluminescent substrate allows for the visualization of the protein bands on an imaging system.[5]

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression of Bcl-2 and Bax is normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Bcl-2 and Bax mRNA Expression

RT-qPCR is used to measure the gene expression levels of Bcl-2 and Bax.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using the synthesized cDNA, specific primers for Bcl-2 and Bax, and a fluorescent dye (e.g., SYBR Green). The amplification of the target genes is monitored in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Intrinsic apoptotic pathway modulated by this compound.

Caption: Experimental workflow for Western blot analysis of Bcl-2 and Bax.

Conclusion

While direct, quantitative evidence for the effect of this compound on Bcl-2 and Bax expression is still emerging, the foundational understanding of the intrinsic apoptotic pathway provides a clear framework for its potential mechanism of action. By putatively downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, this compound could shift the cellular balance in favor of apoptosis. This makes it a compound of interest for further investigation in the context of cancer therapy. The experimental protocols outlined in this guide provide a robust methodology for researchers to elucidate the precise molecular effects of this compound and to quantify its impact on the key regulators of apoptosis, Bcl-2 and Bax. Future studies are essential to populate the data tables and refine the signaling pathway models presented herein, ultimately clarifying the therapeutic potential of this compound.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bax-induced apoptosis shortens the life span of DNA repair defect Ku70-knockout mice by inducing emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Expression of bcl-2 and Bax genes in facial neurons and their regulation of neuron apoptosis following facial neurotmesis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 17-Hydroxy sprengerinin C in caspase-3 activation

An In-Depth Technical Guide on the Role of 17-Hydroxy Sprengerinin C and Related Saponins in Caspase-3 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of steroidal saponins, with a focus on sprengerinin C, in the induction of apoptosis via caspase-3 activation. While specific data on this compound is limited in current literature, this document synthesizes findings from related compounds to elucidate the operative molecular mechanisms. It details the signaling pathways, presents quantitative data from analogous compounds, and offers detailed experimental protocols for investigating these effects. This guide is intended to serve as a foundational resource for researchers in oncology and drug discovery exploring the therapeutic potential of these natural compounds.

Introduction: Steroidal Saponins and Apoptosis

Steroidal saponins are a class of naturally occurring glycosides that have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer effects. A key mechanism underlying their anti-tumorigenic properties is the induction of programmed cell death, or apoptosis. Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Central to the execution phase of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Sprengerinin C, a steroidal saponin, has been identified as an inducer of apoptosis in cancer cells.[1] Studies on sprengerinin C and other related saponins, such as those from the Paris polyphylla plant, show that these compounds can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of caspase-3.[2][3][4] This document will explore the molecular pathways through which these compounds exert their pro-apoptotic effects.

Signaling Pathways of Sprengerinin C-Induced Caspase-3 Activation

The pro-apoptotic activity of sprengerinin C and related steroidal saponins is mediated through a complex network of signaling events. Research indicates that sprengerinin C specifically activates a pathway dependent on NADPH oxidase and the generation of reactive oxygen species (ROS).[1] This oxidative stress then initiates the caspase cascade. Furthermore, studies on other steroidal saponins highlight the modulation of key signaling pathways such as PI3K/Akt and MAPK, and the regulation of the Bcl-2 family of proteins, which are central to the mitochondrial apoptotic pathway.[2][3][5]

ROS-Dependent Apoptotic Pathway

Sprengerinin C has been shown to induce apoptosis in hepatocellular carcinoma cells by activating a pathway involving NADPH oxidase and subsequent ROS production.[1] ROS act as second messengers, triggering downstream events that lead to the activation of the caspase cascade and apoptosis.

References

- 1. Sprengerinin C exerts anti-tumorigenic effects in hepatocellular carcinoma via inhibition of proliferation and angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroidal saponins from Paris polyphylla induce apoptotic cell death and autophagy in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In Vitro Anticancer Profile of 17-Hydroxy Sprengerinin C: A Technical Overview

Disclaimer: Direct experimental data on the in vitro anticancer effects of 17-Hydroxy sprengerinin C is not currently available in the public domain. This technical guide is based on the published research of its parent compound, Sprengerinin C, and provides a detailed framework for its potential anticancer activities and the methodologies to assess them. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sprengerinin C, a natural compound, has demonstrated significant anti-tumorigenic effects in hepatocellular carcinoma models. Its anticancer activity is attributed to a multi-targeted approach involving the inhibition of tumor angiogenesis, induction of apoptosis, and cell cycle arrest. Mechanistic studies reveal that Sprengerinin C modulates critical signaling pathways, including the VEGFR2-mediated PI3K/Akt/mTOR and p38 MAPK pathways, the NADPH oxidase/ROS-dependent caspase cascade, and p53-mediated cell cycle regulation. This guide provides a comprehensive overview of the in vitro anticancer effects of Sprengerinin C, serving as a proxy for its hydroxylated derivative, this compound. It includes detailed experimental protocols, quantitative data from the study on Sprengerinin C, and visual representations of the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anticancer effects of Sprengerinin C on human umbilical vein endothelial cells (HUVECs) and hepatocellular carcinoma cell lines (HepG-2 and BEL7402).

Table 1: Cytotoxicity of Sprengerinin C (IC50 Values)

| Cell Line | Sprengerinin C (μM) |

| HepG-2 | Data not available in abstract |

| BEL7402 | Data not available in abstract |

Note: Specific IC50 values were not available in the abstract. Access to the full-text article is required for this data.

Table 2: Effect of Sprengerinin C on Apoptosis in Hepatocellular Carcinoma Cells

| Treatment | % of Apoptotic Cells (HepG-2) | % of Apoptotic Cells (BEL7402) |

| Control | Data not available in abstract | Data not available in abstract |

| Sprengerinin C (Concentration) | Data not available in abstract | Data not available in abstract |

Note: Specific percentages of apoptotic cells were not available in the abstract. Access to the full-text article is required for this data.

Table 3: Effect of Sprengerinin C on Cell Cycle Distribution in Hepatocellular Carcinoma Cells

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| HepG-2 | Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Sprengerinin C (Concentration) | Data not available in abstract | Data not available in abstract | Data not available in abstract | |

| BEL7402 | Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Sprengerinin C (Concentration) | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: Specific cell cycle distribution percentages were not available in the abstract. Access to the full-text article is required for this data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Sprengerinin C.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines (HepG-2, BEL7402) and human umbilical vein endothelial cells (HUVECs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Sprengerinin C for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with Sprengerinin C for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining)

-

Treat cells with Sprengerinin C for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Sprengerinin C exerts its anticancer effects by modulating several key signaling pathways.

Inhibition of Angiogenesis via VEGFR2 Signaling

Sprengerinin C inhibits tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts downstream signaling cascades, including the PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[1]

References

Preliminary Toxicity Assessment of 17-Hydroxy Sprengerinin C: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific toxicity studies for the compound 17-Hydroxy sprengerinin C. The following guide is a template designed to structure future research and present preliminary toxicity data once it becomes available. The information provided herein is based on general toxicological methodologies and data related to the plant family from which sprengerinins are derived.

Introduction

Sprengerinins are a class of steroidal saponins isolated from plants of the Asparagus genus. While the specific toxicological profile of this compound has not been established, the source plant, Asparagus densiflorus 'Sprengeri', is known to be toxic to mammals such as cats and dogs.[1][2][3] The toxicity of Asparagus species is often attributed to saponins, which can cause gastrointestinal distress and dermatitis upon contact.[4]

A study on the ethanolic extract of Asparagus sprengeri, which was found to contain sprengerinin A, B, C, and D, demonstrated potent cytotoxic activities against colon and breast cancer cell lines.[5] This suggests that sprengerinins, including the hydroxylated form , may possess significant biological activity that warrants thorough toxicological evaluation.

This document outlines a proposed framework for the preliminary toxicity assessment of this compound, including recommended experimental protocols and data presentation formats.

Quantitative Toxicity Data

No public data is available for this compound. The following tables are presented as a template for data organization.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Test Compound | Positive Control |

| HCT116 (Colon) | MTT | 48 | Data not available | This compound | Doxorubicin |

| MCF-7 (Breast) | MTT | 48 | Data not available | This compound | Doxorubicin |

| HEK293 (Normal) | MTT | 48 | Data not available | This compound | Doxorubicin |

Table 2: Acute In Vivo Toxicity of this compound

| Animal Model | Route of Administration | LD50 (mg/kg) | Observation Period | Key Clinical Signs |

| Mus musculus | Intraperitoneal | Data not available | 14 days | Data not available |

| Mus musculus | Oral | Data not available | 14 days | Data not available |

Experimental Protocols

3.1 In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells, including controls, is maintained at <0.5%. Cells are treated with the various concentrations of the compound for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3.2 Acute In Vivo Toxicity Study

-

Animal Models: Healthy, 6-8 week old male and female Swiss albino mice (Mus musculus) are used. Animals are housed under standard laboratory conditions (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Dose Preparation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) for oral administration or dissolved in a saline/DMSO co-solvent for intraperitoneal injection.

-

Administration: Animals are divided into groups (n=5 per group) and administered single doses of the compound at varying concentrations (e.g., 5, 50, 300, 2000 mg/kg). A control group receives only the vehicle.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), and changes in body weight for 14 days.

-

LD50 Calculation: The median lethal dose (LD50) is calculated using the probit method or another appropriate statistical method.

-

Histopathology: At the end of the observation period, surviving animals are euthanized, and major organs (liver, kidney, heart, lungs, spleen) are collected for histopathological examination.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Cytotoxicity

Workflow for determining the in vitro cytotoxicity of this compound.

Diagram 2: Hypothetical Signaling Pathway for Saponin-Induced Apoptosis

A potential extrinsic and intrinsic apoptosis pathway induced by a steroidal saponin.

References

A Technical Guide to the Natural Sources and Isolation of Steroidal Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal glycosides represent a vast and structurally diverse class of secondary metabolites found throughout the plant kingdom. These compounds, characterized by a steroid aglycone linked to one or more sugar moieties, exhibit a wide array of potent biological activities. Their therapeutic potential has been recognized for centuries, with cardiac glycosides from Digitalis species being cornerstone treatments for heart conditions. More recently, the anticancer, anti-inflammatory, and immunomodulatory properties of various steroidal glycosides have garnered significant interest within the scientific and pharmaceutical communities. This guide provides an in-depth overview of the primary natural sources of these valuable compounds and detailed methodologies for their extraction, isolation, and purification.

Natural Sources of Steroidal Glycosides

Steroidal glycosides are biosynthesized by a wide range of plant families. The structural class of the steroidal glycoside often correlates with its plant origin. The table below summarizes some of the most significant plant sources and the types of steroidal glycosides they produce.

| Plant Family | Genus | Species | Primary Steroidal Glycoside Class | Specific Examples | Reported Yield (% of Dry Weight) |

| Liliaceae | Lilium | L. longiflorum | Steroidal glycoalkaloids, Furostanol saponins | - | Total Steroidal Glycosides: 0.94 - 1.2%[1] |

| Steroidal Glycoalkaloids: 0.58 - 0.85%[1] | |||||

| Furostanol Saponins: 0.35 - 0.49%[1] | |||||

| Convallaria | C. majalis | Cardenolides, Steroidal saponins | Convallatoxin | - | |

| Solanaceae | Solanum | S. laciniatum | Steroidal glycoalkaloids | Solasodine | 0.34% (fruits), 0.44% (leaves)[2] |

| S. asperum | Steroidal glycoalkaloids | Solasodine | 0.24%[3] | ||

| S. paludosum | Steroidal glycoalkaloids | Solasodine | 0.67%[3] | ||

| S. nigrum | Steroidal glycoalkaloids | Solasodine | 0.71%[4] | ||

| S. sisymbrifolium | Steroidal glycoalkaloids | Solasodine | 0.0495%[5] | ||

| Scrophulariaceae | Digitalis | D. purpurea | Cardenolides | Digitoxin | - |

| D. lanata | Cardenolides | Digoxin | - | ||

| Dioscoreaceae | Dioscorea | D. deltoidea | Steroidal saponins | Diosgenin | up to 1.204%[6] |

| D. bulbifera | Steroidal saponins | Diosgenin | 0.001 - 0.003%[7] | ||

| D. hispida | Steroidal saponins | Diosgenin | 0.001 - 0.003%[7] | ||

| Agavaceae | Agave | A. utahensis | Steroidal saponins | - | - |

| Ranunculaceae | Adonis | A. amurensis | Cardenolides | - | - |

Experimental Protocols for Isolation and Purification

The isolation of steroidal glycosides from plant matrices is a multi-step process that typically involves extraction, purification, and chromatographic separation. The specific protocol can vary significantly depending on the chemical nature of the target glycoside and the plant material. Below are detailed methodologies for the isolation of three major classes of steroidal glycosides.

Isolation of Steroidal Saponins (e.g., Diosgenin from Dioscorea sp.)

This protocol outlines the extraction and hydrolysis of dioscin (a glycoside of diosgenin) to yield the aglycone diosgenin.

1. Preparation of Plant Material:

- Collect fresh tubers of Dioscorea species.

- Wash the tubers thoroughly to remove any soil and debris.

- Slice the tubers into thin pieces and dry them in a hot air oven at 60°C until a constant weight is achieved.

- Grind the dried tuber slices into a fine powder (40-60 mesh).

2. Acid Hydrolysis and Extraction:

- Take 10 g of the dried tuber powder in a round-bottom flask.

- Add 100 mL of 2.5 M hydrochloric acid (HCl) in methanol.

- Reflux the mixture on a heating mantle for 4 hours at 80°C to hydrolyze the glycosidic bonds.[8]

- After cooling, filter the mixture through Whatman No. 1 filter paper.

- Transfer the filtrate to a separatory funnel.

3. Liquid-Liquid Partitioning:

- Add 100 mL of n-hexane to the separatory funnel and shake vigorously for 10 minutes.

- Allow the layers to separate and collect the upper n-hexane layer.

- Repeat the extraction of the aqueous layer two more times with 100 mL of n-hexane each.

- Combine all the n-hexane extracts.

4. Purification of the Aglycone:

- Wash the combined hexane extract with 50 mL of 5% (w/v) sodium hydroxide (NaOH) solution to remove acidic impurities.

- Subsequently, wash the hexane layer with distilled water until the aqueous layer is neutral to pH paper.

- Dry the n-hexane extract over anhydrous sodium sulfate.

- Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude diosgenin.

5. Chromatographic Purification:

- Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry packing solvent.

- Dissolve the crude diosgenin in a minimal amount of n-hexane and load it onto the column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

- Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of toluene:ethyl acetate (7:3 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

- Pool the fractions containing pure diosgenin and evaporate the solvent to yield the purified compound.

Isolation of Cardiac Glycosides (e.g., Digoxin from Digitalis lanata)

This protocol describes a general method for the extraction and purification of cardiac glycosides.

1. Plant Material Preparation:

- Harvest fresh leaves of Digitalis lanata.

- Dry the leaves in the shade or in an oven at a low temperature (not exceeding 50°C) to prevent enzymatic degradation of the glycosides.

- Powder the dried leaves to a coarse consistency.

2. Extraction:

- Macerate 100 g of the powdered leaves in 1 L of 70% ethanol for 24-48 hours at room temperature with occasional stirring.[8]

- Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure at a temperature below 50°C to about one-tenth of its original volume.